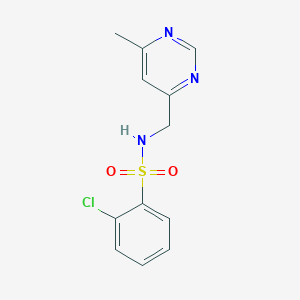

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

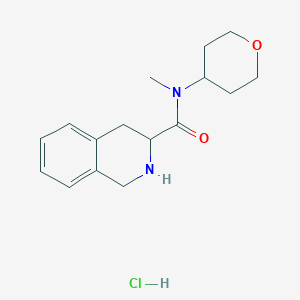

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.

Applications De Recherche Scientifique

Anticancer Research

Field:

Oncology, specifically cancer drug development.

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

has demonstrated promising antiproliferative activity against hematological and solid tumor cell lines . Researchers have identified it as a potent Src/Abl kinase inhibitor, making it a potential candidate for cancer therapy.

Methods of Application:

Laboratory studies involve testing the compound’s efficacy against cancer cell lines. Researchers culture cancer cells and treat them with varying concentrations of the compound. They assess cell viability, proliferation, and apoptosis using techniques such as MTT assays, flow cytometry, and Western blotting. Additionally, in vivo studies using xenograft models evaluate tumor growth inhibition.

Results:

The compound exhibits excellent antiproliferative activity, inhibiting cancer cell growth. Quantitative data includes IC50 values (concentration required for 50% inhibition) and tumor volume reduction percentages. Statistical analyses compare treated groups to controls, assessing significance.

Kinase Inhibition Research

Field:

Biochemistry and drug discovery.

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

serves as a kinase inhibitor template. Researchers have explored its structure-activity relationship (SAR) to discover potent pan-Src kinase inhibitors . Notably, it shares structural similarities with dasatinib (BMS-354825), a clinically approved kinase inhibitor.

Methods of Application:

Researchers synthesize analogs of the compound, modifying its chemical structure. They evaluate binding affinity to kinases using biochemical assays (e.g., kinase activity assays, surface plasmon resonance). Cellular assays assess inhibition of kinase signaling pathways. X-ray crystallography provides insights into binding modes.

Results:

The compound demonstrates robust kinase inhibition, particularly against Src family kinases. Quantitative data includes binding constants (Kd), IC50 values, and selectivity profiles. Structural analyses reveal key interactions with kinase active sites.

Anti-Inflammatory Drug Development

Field:

Pharmacology and immunology.

Summary:

Researchers investigate 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide as a potential anti-inflammatory agent. Inflammation plays a role in various diseases (e.g., rheumatoid arthritis, inflammatory bowel disease).

Methods of Application:

In vitro studies assess the compound’s effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR. Animal models (e.g., mice, rats) induce inflammation (e.g., carrageenan-induced paw edema) and evaluate compound efficacy.

Results:

The compound reduces cytokine production and inflammation in vitro and in vivo. Quantitative data includes cytokine levels and paw edema measurements. Statistical analyses compare treated and control groups.

These applications highlight the versatility and potential impact of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide in scientific research. Researchers continue to explore its properties and applications across diverse fields . Source Source Source Source

Propriétés

IUPAC Name |

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMWNQCBHHCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)

![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)

![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2690178.png)

![N-(tert-butyl)-2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2690181.png)

![2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine](/img/structure/B2690183.png)

![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)

![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)